7-Tetradecene-1,14-diol

Descripción general

Descripción

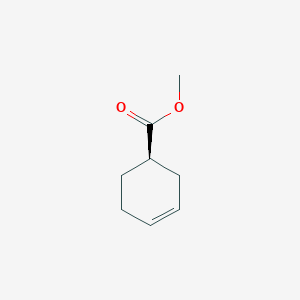

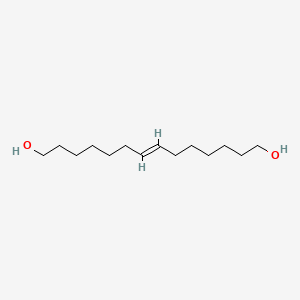

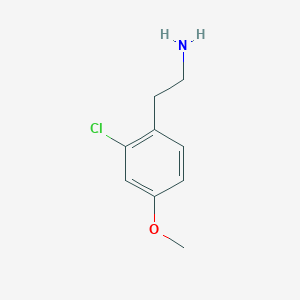

7-Tetradecene-1,14-diol is a chemical compound with the molecular formula C14H28O2 . It is a derivative of tetradecane, an alkane hydrocarbon with the chemical formula CH3(CH2)12CH3 .

Molecular Structure Analysis

The molecular structure of 7-Tetradecene-1,14-diol consists of a 14-carbon chain with a double bond between the 7th and 8th carbon atoms, and hydroxyl groups (-OH) attached to the 1st and 14th carbon atoms .Aplicaciones Científicas De Investigación

Hydroformylation and Catalysis

- Hydroformylation in Microemulsions : The hydroformylation of 7-tetradecene using a water-soluble cobalt catalyst in microemulsions has been investigated, revealing that cobalt-based catalysts result in the isomerization of 7-tetradecene to yield more than 50% terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).

- Rhodium-Catalyzed Hydroformylation : Research has explored the hydroformylation of post-metathesis product 7-tetradecene using rhodium(I) Schiff base derived precatalysts, focusing on reaction parameters like temperature, pressure, and molar ratio. This resulted in high turnover numbers and selectivity for the primary branched aldehyde product (Breckwoldt et al., 2019).

Metathesis and Olefin Conversion

- Selective Metathesis in Ionic Liquids : The self-metathesis of 1-octene to form 7-tetradecene using ruthenium carbene complexes in ionic liquids has shown high conversion rates and selectivity, achieving product conversion of over 95% (Williams, Ajam, & Ranwell, 2006).

- Photocatalytic Metathesis : The photocatalytic metathesis of 1-octene using a specific catalyst system was studied for its efficiency in converting to 7-tetradecene, with factors affecting product distribution investigated (Imamoğlu, Zümreoglu, & Amass, 1986).

Environmental and Chemical Interactions

- Gas-Phase Reactions with OH Radicals : The gas-phase reactions of OH radicals with 7-tetradecene have been examined, focusing on the formation of hydroxynitrates and other products, providing insights into environmental interactions and pathways (Aschmann, Tuazon, Arey, & Atkinson, 2010).

- Oxidation by Pseudomonas aeruginosa : Studies have demonstrated the oxidation of 1-tetradecene by Pseudomonas aeruginosa, leading to the formation of specific monocarboxylic acids, indicating microbial interactions with 7-tetradecene (Markovetz, Klug, & Forney, 1967).

IndustrialApplications and Lubricant Production

- Supercritical-phase Process in Synthesis : A supercritical-phase Fischer–Tropsch synthesis co-fed with 1-tetradecene over Co/SiO2 catalysts showed enhanced mass transfers and an increased rate of formation of hydrocarbons larger than C14, indicating its role in the efficient synthesis of heavy hydrocarbons (Yan, Fan, Zhang, Zhou, & Fujimoto, 1998).

- Oligomerization for Lubricating Oil : The oligomerization of 1-tetradecene to create lubricant base oil has been studied, revealing the potential for synthesizing medium viscosity grades lubricants with desirable properties like high viscosity index and low pour point (Yi-cha, 2015).

Propiedades

IUPAC Name |

(E)-tetradec-7-ene-1,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-2,15-16H,3-14H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMOKECUXXSOPU-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC=CCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCO)CC/C=C/CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tetradecene-1,14-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3278487.png)

![4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B3278554.png)

![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)